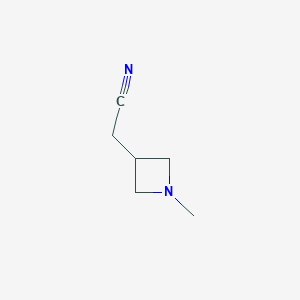

(1-Methyl-azetidin-3-yl)-acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylazetidin-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-8-4-6(5-8)2-3-7/h6H,2,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZHUIPHMJXIPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl Azetidin 3 Yl Acetonitrile and Advanced Intermediates

Strategies for Azetidine (B1206935) Ring Construction

The formation of the four-membered azetidine ring is a cornerstone of the synthesis. Various cyclization strategies are employed to construct the N-methylazetidine scaffold, with stereoselective methods being crucial for producing enantiomerically pure products.

Cyclization Approaches to Form N-Methylazetidine Scaffolds

The construction of the N-methylazetidine ring often begins with acyclic precursors that undergo intramolecular cyclization. A common approach involves the use of 1-benzylazetidin-3-ol (B1275582), which can be synthesized from readily available starting materials. The benzyl (B1604629) group can later be removed and replaced with a methyl group. For instance, 1-benzylazetidin-3-ol can be prepared and subsequently debenzylated under hydrogenation conditions (H2, Pd/C) to yield azetidin-3-ol. uniba.it This intermediate can then be N-methylated.

Another strategy involves the direct displacement of leaving groups on a pre-formed azetidine ring. For example, 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627) is a frequently used electrophile that reacts with various amines to form substituted azetidines. chemrxiv.org The benzhydryl protecting group can be cleaved to provide the free azetidine for subsequent methylation. chemrxiv.org

Stereoselective Synthesis of Azetidine Building Blocks

The synthesis of chiral azetidine derivatives is of significant interest. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides represents a flexible method for preparing chiral azetidin-3-ones. uniba.it These ketones are versatile intermediates that can be further functionalized. While this method often utilizes a tert-butanesulfonyl protecting group, its removal under acidic conditions provides access to the core azetidine ring, which can then be N-methylated. uniba.it

Installation and Functionalization of the Acetonitrile (B52724) Moiety

With the N-methylazetidine ring in hand, the next critical step is the introduction of the acetonitrile group at the C-3 position. This is typically achieved through C-C bond formation via cyanation or by alkylation of a suitable azetidine substrate.

C-C Bond Formation Via Cyanation Reactions

A prevalent method for introducing the cyanomethylene group is the Horner-Wadsworth-Emmons (HWE) reaction. acs.orgacs.org This reaction typically involves the treatment of a ketone with a stabilized phosphonate (B1237965) ylide. For instance, 1-Boc-3-azetidinone can be reacted with diethyl cyanomethylphosphonate in the presence of a base like potassium tert-butoxide to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate. uniba.it This reaction is highly E-selective. acs.org The resulting exocyclic double bond can then be reduced to a single bond.

The synthesis of the precursor, 1-Boc-3-azetidinone, can be achieved by the oxidation of 1-Boc-azetidin-3-ol using reagents like TEMPO. uniba.it

Alkylation and Substitution Reactions on Azetidine Substrates

Direct alkylation of an azetidine derivative with a reagent containing the acetonitrile moiety is another viable route. For example, a secondary amine on the azetidine ring can be alkylated with chloroacetonitrile.

Alternatively, an azetidine with a suitable leaving group at the 3-position, such as a tosylate or mesylate, can undergo nucleophilic substitution with a cyanide salt to introduce the nitrile group.

The N-methylation of a secondary azetidine can be accomplished through methods like the Eschweiler-Clarke reaction, which uses formaldehyde (B43269) and formic acid to introduce the methyl group. wikipedia.orgorganic-chemistry.org A simplified, acid-free version of this reaction using only formaldehyde has also been reported, which could be beneficial for acid-sensitive substrates. organic-chemistry.org

Optimization of Synthetic Pathways and Process Intensification

To improve the efficiency, safety, and scalability of these synthetic routes, process intensification strategies such as flow chemistry are being explored. Continuous flow synthesis has been successfully applied to the preparation of functionalized azetidines. uniba.itacs.orgacs.org For example, the lithiation of N-Boc-3-iodoazetidine and subsequent reaction with an electrophile can be performed in a flow reactor, allowing for better temperature control and safer handling of reactive intermediates compared to batch processes. acs.orgacs.org The use of greener solvents like cyclopentyl methyl ether (CPME) in these flow systems further enhances the sustainability of the synthesis. acs.orgacs.org

Microchannel reactors have also been employed for reactions such as TEMPO-mediated oxidations, leading to higher yields and reduced waste. uniba.it

Data Tables

Table 1: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (V-6)

| Precursor | Reagent | Base | Solvent | Temperature | Time | Yield | Reference |

| tert-butyl 3-oxoazetidine-1-carboxylate (V-5) | diethyl (cyanomethyl)phosphonate | Potassium tert-butoxide | THF | -5 °C to RT | 19 h | ~72% | uniba.it |

Table 2: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (B1427021) (V-7)

| Precursor | Reagent | Solvent | Temperature | Time | Yield | Reference |

| tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (V-6) | Hydrochloric acid | Acetonitrile | Room Temperature | 16 h | Not specified | uniba.it |

Table 3: Horner-Wadsworth-Emmons Reaction of 1-Boc-3-azetidinone

| Substrate | Reagent | Base | Solvent | Temperature | Time | Product | Yield | Reference |

| 1-Boc-3-azetidinone | Methyl 2-(dimethoxyphosphoryl)acetate | DBU | Acetonitrile | 65 °C | 4-16 h | Methyl (N-Boc-azetidin-3-ylidene)acetate | Not specified | wikipedia.org |

Catalyst Development for Enhanced Efficiency and Selectivity

The efficient synthesis of the azetidine core and the introduction of the acetonitrile side chain often rely on catalytic processes. A pivotal step in many synthetic routes is the Horner-Wadsworth-Emmons (HWE) reaction, which is instrumental in forming the exocyclic double bond on the azetidine ring. nih.govwikipedia.org This reaction typically utilizes a phosphonate-stabilized carbanion to react with a ketone, in this case, a protected 3-oxoazetidine derivative. nih.gov

The choice of base and reaction conditions in the HWE reaction significantly influences the efficiency and selectivity of the process. While traditional methods have employed strong bases like potassium tert-butoxide, recent developments focus on milder and more selective catalysts to improve yields and minimize side reactions. nih.govresearchgate.net

Furthermore, the oxidation of 3-hydroxyazetidine precursors to the corresponding 3-oxoazetidine is a critical step where catalysis plays a vital role. Modern approaches have moved away from stoichiometric and often hazardous oxidizing agents towards catalytic methods. One such advancement is the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a co-oxidant like sodium hypochlorite (B82951) (NaClO). nih.gov This catalytic system offers a greener and more efficient alternative to traditional oxidation methods.

A significant leap in improving reaction efficiency and safety has been the adoption of microchannel reactors. nih.govnih.gov These reactors offer enhanced heat and mass transfer, allowing for precise control over reaction parameters, which can lead to higher yields and purity of the desired product. nih.gov For instance, the green oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to tert-butyl 3-oxoazetidine-1-carboxylate has been successfully demonstrated in a microchannel reactor, highlighting the potential for scalable and safer industrial production. nih.govnih.gov

The following table summarizes a typical catalytic approach for the synthesis of a key intermediate, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

| Step | Reactants | Catalyst/Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Oxidation | tert-Butyl 3-hydroxyazetidine-1-carboxylate | TEMPO, NaClO, KBr | CH2Cl2 | High | nih.gov |

| Horner-Wadsworth-Emmons | tert-Butyl 3-oxoazetidine-1-carboxylate, Diethyl (cyanomethyl)phosphonate | Potassium tert-butoxide | THF | ~72% (traditional) to >90% (optimized) | nih.gov |

Sustainable Synthesis Protocols and Green Chemistry Principles

The pharmaceutical industry is increasingly embracing green chemistry principles to minimize environmental impact and enhance the sustainability of chemical processes. unibo.it The synthesis of (1-Methyl-azetidin-3-yl)-acetonitrile and its intermediates is an area where these principles are being actively applied.

A key focus has been the replacement of hazardous reagents and solvents with greener alternatives. unibo.it For example, traditional HWE reactions often generate significant amounts of salt byproducts. Research is ongoing to develop catalytic versions of this reaction that would reduce waste.

The use of microchannel reactors, as mentioned earlier, is a prime example of a green engineering approach. nih.govnih.gov It not only improves reaction control and safety but can also lead to a reduction in solvent usage and energy consumption. The synthesis of key intermediates for the drug Baricitinib, which contains the 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile moiety, has been made more cost-effective and environmentally friendly through the use of such reactors. nih.govresearchgate.net

Another green strategy involves the careful selection of starting materials. A reported green and facile synthesis of an important intermediate for Baricitinib utilizes the inexpensive and readily available benzylamine (B48309) as a starting material. nih.govnih.gov

The principles of atom economy are also being considered, aiming to design synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, is a significant step towards achieving higher atom economy and reducing waste. organic-chemistry.org

The following table outlines some green chemistry approaches applied in the synthesis of azetidine intermediates.

| Green Chemistry Principle | Application in Azetidine Synthesis | Benefit | Reference |

|---|---|---|---|

| Use of Catalysis | TEMPO-catalyzed oxidation | Reduces need for stoichiometric, hazardous oxidizing agents. | nih.gov |

| Process Intensification | Use of microchannel reactors | Improved safety, higher yields, reduced waste. | nih.govnih.gov |

| Use of Renewable Feedstocks | Starting from readily available and inexpensive materials like benzylamine. | Cost-effective and more sustainable. | nih.govnih.gov |

| Safer Solvents and Auxiliaries | Minimizing the use of hazardous solvents. | Reduced environmental impact and improved worker safety. | unibo.it |

The synthesis of this compound itself can be envisioned from the advanced intermediate, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate. This would involve a deprotection of the Boc group, followed by N-methylation. The subsequent reduction of the exocyclic double bond would yield the final target compound. The development of catalytic and green methodologies for these final transformative steps remains an active area of research.

Chemical Reactivity and Transformational Chemistry of 1 Methyl Azetidin 3 Yl Acetonitrile

Reactivity of the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group in (1-Methyl-azetidin-3-yl)-acetonitrile is a site of versatile reactivity, susceptible to nucleophilic attack and reduction, and can be hydrolyzed to form carboxylic acid derivatives.

Nucleophilic Addition Reactions to the Nitrile

The electrophilic carbon atom of the nitrile group is a target for various nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, are known to add to nitriles to form, after hydrolysis of the intermediate imine, ketones. masterorganicchemistry.com While specific studies on this compound are not extensively documented, the general reaction mechanism suggests that treatment with an organometallic reagent (R-M) would yield an intermediate imine, which upon acidic workup, would produce the corresponding ketone.

In some cases, the addition of organometallic reagents to nitriles can be complex, potentially leading to multiple additions. saskoer.ca The reaction conditions, including the nature of the organometallic reagent and the solvent, can significantly influence the outcome. masterorganicchemistry.com

| Reagent (R-M) | Intermediate | Final Product (after hydrolysis) |

| Grignard Reagent (e.g., CH₃MgBr) | Magnesium iminate | 2-(1-Methylazetidin-3-yl)propan-2-one |

| Organolithium Reagent (e.g., n-BuLi) | Lithium iminate | 1-(1-Methylazetidin-3-yl)pentan-1-one |

Table 1: Hypothetical Nucleophilic Addition Reactions to this compound

Reductions of the Nitrile Functionality to Amines or Aldehydes

The nitrile group can be readily reduced to a primary amine using various reducing agents. Catalytic hydrogenation over metal catalysts such as Raney nickel, platinum, or palladium is a common method. acs.org Electrochemical methods have also been developed for the reduction of nitriles to primary amines with high selectivity. nih.gov For instance, the electrochemical reduction of acetonitrile (B52724) to ethylamine (B1201723) has been demonstrated with high Faradaic efficiency using copper nanoparticles as the catalyst. nih.gov

The reduction of this compound would yield 2-(1-methylazetidin-3-yl)ethan-1-amine, a valuable building block. The choice of reducing agent and reaction conditions is crucial to avoid side reactions, such as the formation of secondary and tertiary amines. nih.gov

Partial reduction of nitriles to aldehydes can be achieved using specific reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by aqueous workup.

| Reducing Agent | Product | Reaction Type |

| H₂/Raney Ni | 2-(1-Methylazetidin-3-yl)ethan-1-amine | Catalytic Hydrogenation |

| LiAlH₄ | 2-(1-Methylazetidin-3-yl)ethan-1-amine | Hydride Reduction |

| DIBAL-H, then H₂O | (1-Methylazetidin-3-yl)acetaldehyde | Partial Reduction |

Table 2: Potential Reduction Products of this compound

Hydrolysis and Related Transformations to Carboxylic Acid Derivatives

Nitriles can be hydrolyzed to carboxylic acids under either acidic or alkaline conditions. researchgate.netrsc.org The reaction typically proceeds through an amide intermediate. nih.gov For instance, the hydrolysis of tert-butyl 3-cyanoazetidine-1-carboxylate to the corresponding carboxylic acid has been achieved in high yield by refluxing with sodium hydroxide (B78521) in a methanol/water mixture. nih.gov A similar transformation can be envisioned for this compound.

Acidic hydrolysis, typically with aqueous mineral acids like HCl or H₂SO₄, would yield (1-methylazetidin-3-yl)acetic acid and the corresponding ammonium (B1175870) salt. researchgate.net Alkaline hydrolysis, using a base such as NaOH, would initially produce the sodium salt of the carboxylic acid, which upon acidification would give the free carboxylic acid. researchgate.net

| Conditions | Intermediate | Final Product |

| H₃O⁺, heat | (1-Methylazetidin-3-yl)acetamide | (1-Methylazetidin-3-yl)acetic acid |

| 1. NaOH, H₂O, heat; 2. H₃O⁺ | Sodium (1-methylazetidin-3-yl)acetate | (1-Methylazetidin-3-yl)acetic acid |

Table 3: Hydrolysis of this compound to its Carboxylic Acid Derivative

Reactivity Profile of the Azetidine (B1206935) Ring System

The azetidine ring is a strained four-membered heterocycle, which makes it susceptible to ring-opening reactions under various conditions. The nitrogen atom also provides a site for electrophilic attack.

Ring-Opening Reactions Under Various Conditions

The strain energy of the azetidine ring (approximately 25.4 kcal/mol) is a driving force for ring-opening reactions. rsc.org These reactions are often facilitated by the formation of an azetidinium ion, which is a better leaving group. Nucleophilic attack on the azetidinium ion can lead to the formation of functionalized linear amines. nih.govmagtech.com.cn The regioselectivity of the ring-opening is influenced by steric and electronic factors of the substituents on the ring. magtech.com.cn

For this compound, quaternization of the nitrogen with an electrophile (e.g., an alkyl halide) would generate a reactive azetidinium salt. Subsequent attack by a nucleophile could, in principle, occur at either of the ring carbons adjacent to the nitrogen. The presence of the cyanomethyl substituent at the 3-position would likely influence the regioselectivity of this process.

| Activating Agent | Nucleophile | Potential Product |

| CH₃I (quaternization) | NaCN | 3-(cyanomethyl)-3-methyl-1-azapropane-1,3-dicarbonitrile |

| H⁺ (protonation) | H₂O | 1-(methylamino)-3-(cyanomethyl)propan-2-ol |

Table 4: Hypothetical Ring-Opening Reactions of this compound

Electrophilic and Nucleophilic Functionalization of the Azetidine Ring

The nitrogen atom of the azetidine ring is nucleophilic and can react with electrophiles. N-alkylation is a common reaction for azetidines. acs.org While the nitrogen in this compound is already methylated, it can still react with stronger electrophiles to form quaternary azetidinium salts, as mentioned in the context of ring-opening reactions.

Functionalization at the carbon atoms of the azetidine ring is also possible. The development of methods for the α-lithiation of N-protected azetidines followed by trapping with electrophiles has enabled the introduction of substituents at the 2- and 4-positions. acs.org The specific directing effects of the N-substituent are crucial for controlling the regioselectivity of such reactions. acs.org While not directly demonstrated for this compound, these methods suggest potential pathways for further derivatization of the azetidine core.

Mechanistic Investigations and Kinetic Studies

The mechanistic understanding of reactions involving this compound and its derivatives is crucial for optimizing synthetic routes and controlling product formation. While detailed kinetic studies on this compound itself are not extensively reported in the public domain, the mechanistic pathways of its key transformations, particularly in the context of the synthesis of the Janus kinase (JAK) inhibitor Baricitinib, have been elucidated. In this synthesis, a derivative, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (B1427021), serves as a key intermediate. This α,β-unsaturated nitrile is a Michael acceptor, and its reaction with nucleophiles like pyrazoles is a pivotal step.

Elucidation of Reaction Pathways and Intermediates

The primary reaction pathway involving a derivative of the title compound is the aza-Michael addition of a pyrazole (B372694) to an α,β-unsaturated nitrile. This reaction is fundamental to the construction of the core structure of Baricitinib. researchgate.netnih.gov

The likely reaction mechanism proceeds as follows:

Activation of the Michael Acceptor : The precursor to the active Michael acceptor is often a protected azetidin-3-one (B1332698). A Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) reagent like diethyl(cyanomethyl)phosphonate introduces the cyanomethylene group, forming an intermediate such as tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate. researchgate.netnih.gov

Deprotection and Sulfonylation : The protecting group (e.g., Boc) on the azetidine nitrogen is removed, typically under acidic conditions. Subsequent reaction with an ethanesulfonyl chloride introduces the ethylsulfonyl group, yielding the key intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. nih.gov

Aza-Michael Addition : The nitrogen atom of the pyrazole ring, specifically 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, acts as a nucleophile. In the presence of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), the pyrazole nitrogen attacks the β-carbon of the electron-deficient double bond in 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. researchgate.net This conjugate addition leads to the formation of a resonance-stabilized carbanion intermediate.

Protonation : The carbanion intermediate is subsequently protonated, likely by the conjugate acid of the base or a protic solvent, to yield the final adduct, which is the core structure of Baricitinib.

The intermediates in this pathway are critical for understanding the reaction's progression and potential side products.

| Step | Reactants | Key Intermediates | Product of Step |

| 1. Horner-Wadsworth-Emmons | tert-butyl 3-oxoazetidine-1-carboxylate, Diethyl(cyanomethyl)phosphonate | Phosphonate ylide | tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate |

| 2. Deprotection & Sulfonylation | tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, HCl, Ethanesulfonyl chloride | Azetidinium salt | 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile |

| 3. Aza-Michael Addition | 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, DBU | Resonance-stabilized carbanion | Deprotonated Baricitinib core |

| 4. Protonation | Deprotonated Baricitinib core, Proton source | - | Baricitinib |

Influence of Substituents and Reaction Conditions on Kinetics

The rate and efficiency of the aza-Michael addition are significantly influenced by various factors, including the nature of the substituents on both the pyrazole and the azetidine derivative, as well as the reaction conditions.

Influence of Substituents:

On the Pyrazole: The nucleophilicity of the pyrazole nitrogen is a key determinant of the reaction rate. Electron-donating groups on the pyrazole ring increase its electron density and nucleophilicity, thereby accelerating the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity and slow down the reaction. The regioselectivity of the attack on unsymmetrical pyrazoles is also governed by both electronic and steric effects of the substituents.

On the Azetidine Acrylonitrile: The electrophilicity of the β-carbon of the Michael acceptor is crucial. The presence of the electron-withdrawing nitrile and sulfonyl groups enhances the electrophilicity of the double bond, making it more susceptible to nucleophilic attack. Bulky substituents on the azetidine ring could sterically hinder the approach of the nucleophile, potentially reducing the reaction rate.

Influence of Reaction Conditions:

| Condition | Effect on Kinetics and Yield | Example/Observation |

| Base | A non-nucleophilic strong base is essential to deprotonate the pyrazole (or enhance its nucleophilicity) without competing in the Michael addition. The concentration of the base can influence the reaction rate. | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is commonly used. researchgate.net The use of catalytic amounts suggests it plays a role in facilitating the reaction without being consumed. |

| Solvent | Polar aprotic solvents are generally preferred as they can solvate the charged intermediates and facilitate the reaction. | Acetonitrile and N,N-dimethylformamide (DMF) have been successfully used as solvents for this transformation. nih.gov |

| Temperature | The reaction is typically carried out at room temperature to reflux conditions. Higher temperatures can increase the reaction rate but may also lead to the formation of side products. | The reaction has been reported to proceed at room temperature over several hours or at elevated temperatures to achieve completion more rapidly. researchgate.net |

Derivatives and Analogues of 1 Methyl Azetidin 3 Yl Acetonitrile: Synthesis and Chemical Transformations

Structural Modifications of the Nitrile Moiety

The nitrile group is a highly versatile functional group that can be transformed into a variety of other functionalities, providing a key handle for derivatization.

The conversion of the nitrile group into amides and thioamides represents a fundamental transformation for creating analogues of (1-Methyl-azetidin-3-yl)-acetonitrile.

Amide Synthesis: The hydration of the nitrile group to an amide, such as 2-(1-methylazetidin-3-yl)acetamide, is a common derivatization pathway. This can be achieved through acid- or base-catalyzed hydrolysis. A mild method involves the use of hydrogen peroxide in a basic medium. libretexts.org More advanced catalytic systems, such as those employing nickel-based nanocatalysts for the reductive amidation of related ester compounds, also provide efficient routes to amide derivatives under additive-free conditions. nih.gov

Thioamide Synthesis: Thioamides are valuable amide bioisosteres. The most prevalent method for converting nitriles or, more commonly, the corresponding amides into thioamides is thionation using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). organic-chemistry.orgnumberanalytics.com The reaction typically involves heating the amide with Lawesson's reagent in an anhydrous solvent like toluene. organic-chemistry.orgbeilstein-journals.org Alternative methods include direct conversion from nitriles using reagents like phosphorus pentasulfide or thioacetic acid. organic-chemistry.org A method employing Lawesson's reagent facilitated by boron trifluoride-diethyl ether complex allows for the direct, high-yield conversion of aliphatic nitriles to primary thioamides under mild conditions. thieme-connect.com

Table 1: Representative Conditions for Nitrile Moiety Transformation

| Starting Material | Product Type | Reagents & Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| R-CN | R-C(O)NH₂ | H₂O₂, NaOH, H₂O | Good | libretexts.org |

| R-C(O)NH₂ | R-C(S)NH₂ | Lawesson's Reagent, Toluene, Reflux | High | beilstein-journals.orgorganic-chemistry.org |

Note: R = (1-Methyl-azetidin-3-yl)methyl. Yields are general and may vary based on the specific substrate.

The [3+2] cycloaddition reaction between the nitrile group and an azide (B81097) source is the most common method for synthesizing 5-substituted-1H-tetrazoles, which are important amide isosteres in medicinal chemistry. nih.gov This transformation allows for the creation of derivatives like 5-((1-methylazetidin-3-yl)methyl)-1H-tetrazole.

The reaction is typically performed by heating the nitrile with an azide source, such as sodium azide (NaN₃). nih.govorganic-chemistry.org To improve reaction rates and yields, various catalysts are employed. Zinc salts, like ZnBr₂ or ZnCl₂, are effective catalysts for this reaction, often allowing it to proceed in water or alcoholic solvents, which offers a safer alternative to traditional methods that may use hazardous hydrazoic acid. organic-chemistry.orgthieme-connect.com The mechanism involves the Lewis acid catalyst activating the nitrile, making it more susceptible to nucleophilic attack by the azide ion, followed by cyclization. nih.govorganic-chemistry.org

Organocatalytic methods have also been developed. For instance, an organocatalyst generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride can accelerate the azide-nitrile coupling under neutral conditions, often with microwave heating to reduce reaction times. organic-chemistry.org

Table 2: Catalytic Systems for Tetrazole Synthesis from Nitriles

| Nitrile Substrate | Catalyst System | Solvent | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| Alkyl/Aryl Nitriles | ZnBr₂ / NaN₃ | Water | Reflux | High | organic-chemistry.org |

| Alkyl/Aryl Nitriles | ZnCl₂ / NaN₃ | Isopropanol (B130326) | 50°C | Good-Excellent | thieme-connect.com |

Modifications and Functionalization of the Azetidine (B1206935) Ring System

Altering the substitution pattern of the azetidine ring itself provides another major avenue for creating structural diversity.

Functionalization of the azetidine ring can be achieved at various positions. The introduction of substituents at the C3 position is of particular interest. One strategy involves a palladium-catalyzed, directed C(sp³)–H arylation. Using a directing group, such as an 8-aminoquinoline (B160924) amide attached to the azetidine nitrogen, allows for the stereospecific introduction of aryl groups at the C3 position using aryl iodides. nih.govacs.org

Alternatively, substituents can be introduced via the ring-opening of azetidines followed by functionalization. For example, enantioselective ring-opening of N-protected azetidines with various nucleophiles, including thiols, can be catalyzed by chiral phosphoric acids. rsc.org Similarly, chiral squaramide catalysts can promote the enantioselective ring-opening with alkyl and acyl halides. acs.org While these methods break the ring, they provide access to highly functionalized acyclic precursors that can be used to synthesize complex azetidine analogues.

Furthermore, the azetidine nitrogen can be functionalized after a deprotection step, allowing for the introduction of a wide range of substituents via N-acylation, N-alkylation, or other coupling reactions. rsc.org

Controlling the stereochemistry of the azetidine ring is crucial for many applications. Several methods have been developed for the stereoselective synthesis of substituted azetidines.

A highly enantioselective difunctionalization of azetines (the unsaturated precursors to azetidines) provides a route to chiral cis-2,3-disubstituted azetidines. acs.org This method uses a copper/bisphosphine catalyst to install both a boryl and an allyl group across the double bond of the azetine with excellent stereocontrol. acs.org

Another approach involves the diastereoselective hydrozirconation of N-protected 2-alkenylazetidines, followed by reaction with iodine to yield cis-2,3-disubstituted azetidines. rsc.org Additionally, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides can produce chiral azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov These methods provide access to azetidine scaffolds with defined stereochemistry, which can then be converted into analogues of this compound.

Exploration of Fused and Spirocyclic Azetidine Systems

Incorporating the azetidine ring into more complex polycyclic systems, such as fused and spirocyclic structures, significantly expands the available chemical space.

Fused Azetidines: The synthesis of bicyclic azetidines can be achieved through intramolecular cyclization reactions. For instance, a base-mediated intramolecular cyclization of a suitable acyclic precursor can form an azetidine ring fused to a larger ring system. nih.govacs.org Ring-closing metathesis is another powerful tool for creating larger rings fused to the azetidine core. nih.gov Furthermore, Staudinger [2+2] cycloadditions can be employed to create azetidin-2-ones (β-lactams) that are fused to other rings. mdpi.com

Spirocyclic Azetidines: Spirocyclic systems containing an azetidine ring are of significant interest as conformationally restricted scaffolds. rsc.orgnih.gov A common strategy for their synthesis is the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile. For example, the reaction of an in-situ generated azomethine ylide with a 3-alkylidene-2-oxindole can produce spiro[pyrrolidin-3,3'-oxindoles], where one of the spiro-fused rings is a pyrrolidine (B122466). rsc.orgnih.govrice.edu By using an azetidine-containing component, spirocycles directly incorporating the azetidine ring, such as spiro[azetidine-3,3'-pyrrolidine] systems, can be synthesized.

Another approach involves a two-step sequence starting from cyclic carboxylic acids to form spiro-azetidinones, which are then reduced to the corresponding spiro-azetidines. nih.gov Titanium-mediated coupling reactions of oxime ethers with Grignard reagents have also been reported for the synthesis of spirocyclic NH-azetidines. rsc.org

Table 3: Methods for Spirocyclic Azetidine Synthesis

| Synthetic Method | Key Reactants | Product Type | Reference(s) |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine Ylide, Methyleneindolinone | Spiro[pyrrolidine-3,3'-oxindole] | rsc.orgnih.govrice.edu |

| Staudinger Cycloaddition & Reduction | Cyclic Carboxylic Acid, Imine | Spiro-azetidine | nih.gov |

Synthesis of Novel Polycyclic Structures

The synthesis of novel polycyclic structures incorporating the (1-Methyl-azetidin-3-yl) moiety can be approached through various intramolecular cyclization strategies. The acetonitrile (B52724) group serves as a versatile handle that can be transformed into other functional groups to facilitate ring closure.

One potential strategy involves the intramolecular cyclization of ynamide derivatives . Ynamides can be prepared from the corresponding amine, which in turn can be synthesized by the reduction of the nitrile group of this compound. A copper-catalyzed photoinduced radical cyclization of an appropriately substituted ynamide can lead to the formation of a new fused ring onto the azetidine core. This anti-Baldwin 4-exo-dig cyclization has proven effective for constructing azetidine-containing bicyclic systems nih.gov. The regioselectivity of this cyclization is a key advantage, allowing for the controlled formation of the desired polycyclic architecture.

Another powerful method is the gold-catalyzed intramolecular cyclization . For instance, the nitrile group of this compound can be hydrolyzed to a carboxylic acid, which can then be used to acylate a propargylamine. The resulting N-propargylamide can undergo gold-catalyzed oxidative cyclization to generate an azetidin-3-one (B1332698) fused to another ring nih.gov. This method offers a flexible route to chiral polycyclic ketones.

The Thorpe-Ziegler reaction presents a classical yet effective method for the synthesis of cyclic ketones from dinitriles. To apply this to this compound, the nitrogen of the azetidine ring could be temporarily quaternized and opened to introduce a second nitrile-containing chain. Subsequent intramolecular cyclization under basic conditions would then form a new carbocyclic ring fused to the nitrogen-containing ring, which could potentially be reformed. This approach is particularly useful for the formation of five- to eight-membered rings nih.gov.

An alternative approach is the use of [2+2] cycloaddition reactions . For instance, an iodine-mediated formal [2+2] cycloaddition between an α-amidomalonate and an enone has been used to construct functionalized azetidine derivatives and bicyclic compounds like 2,4-dioxo-1,3-diazabicyclo[3.2.0]heptanes capes.gov.br. By modifying this compound to incorporate a suitable malonate or enone functionality, this methodology could be adapted to create novel fused systems.

Finally, intramolecular aminolysis of epoxides offers a route to polycyclic azetidines. The acetonitrile group can be converted to a primary amine, which can then be used to open a suitably positioned epoxide on a side chain attached to the azetidine ring. Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the highly regioselective 4-exo-tet cyclization of linear 3,4-epoxy amines to yield azetidines nih.gov.

Table 1: Synthetic Strategies for Polycyclic Azetidine Derivatives

| Reaction Type | Precursor from this compound | Resulting Polycyclic Structure | Key Reagents/Catalysts | Reference |

|---|---|---|---|---|

| Radical Cyclization of Ynamide | Amine (from nitrile reduction) | Fused Azetidine | Copper Photoredox Catalyst | nih.gov |

| Gold-Catalyzed Cyclization | Carboxylic Acid (from nitrile hydrolysis) | Fused Azetidin-3-one | Gold Catalyst | nih.gov |

| Thorpe-Ziegler Reaction | Dinitrile (from ring opening and functionalization) | Fused Carbocycle | Base | nih.gov |

| [2+2] Cycloaddition | Malonate or Enone Derivative | Diazabicyclo[3.2.0]heptane derivative | I₂ | capes.gov.br |

| Intramolecular Aminolysis | Amine (from nitrile reduction) | Fused Azetidine | La(OTf)₃ | nih.gov |

Conformational Analysis of Bridged Derivatives

The introduction of a bridge across the azetidine ring creates a bicyclic system with significantly restricted conformational freedom. The analysis of these conformations is crucial for understanding their potential as rigid scaffolds in drug design. The preferred conformation of these bridged derivatives is a balance of several factors, including angle strain, torsional strain, and transannular interactions.

A notable example of a bridged azetidine system is the class of 1,3-bridged 2-azetidinones . In a study of large-ring 1,3-bridged 2-azetidinones, it was found that the conformational flexibility of the bridge plays a significant role in the reactivity of the β-lactam ring nih.gov. The conformation of the azetidinone ring itself can be influenced by the bridge, potentially deviating from the more planar geometry seen in monocyclic β-lactams.

In general, for bicyclic systems, the rings will adopt conformations that minimize strain. For instance, in bridged systems like bicyclo[m.n.1]alkanes, the larger rings will attempt to adopt chair-like or boat-like conformations, but the presence of the bridge can force them into less stable, twisted conformations libretexts.org. The stability of these conformations is heavily influenced by steric interactions between the bridge and substituents on the rings.

The conformational preferences of the A and B rings in steroidal systems, which are polycyclic, have been extensively studied using NMR spectroscopy nih.gov. Similar techniques, including 1D and 2D NMR, can be applied to bridged azetidine derivatives to elucidate their solution-state conformations. The coupling constants and Nuclear Overhauser Effect (NOE) data can provide valuable information about the spatial relationships between different protons in the molecule, allowing for the determination of the predominant conformation.

Table 2: Factors Influencing the Conformation of Bridged Azetidine Derivatives

| Factor | Description | Impact on Conformation |

|---|---|---|

| Angle Strain | Deviation of bond angles from ideal values due to the cyclic structure. | The small ring of the azetidine contributes significantly to angle strain, which is further influenced by the bridge. |

| Torsional Strain | Strain due to eclipsing interactions between bonds on adjacent atoms. | The rigidity of the bridged system can lock the molecule into conformations with significant torsional strain. |

| Transannular Interactions | Steric repulsion between atoms across the ring. | The bridge can bring substituents into close proximity, leading to destabilizing steric clashes. |

| Nature of the Bridge | The length and flexibility of the bridging chain. | A shorter, more rigid bridge will impose greater conformational constraints on the azetidine ring. |

| Substituents | The size and electronic nature of substituents on the rings and bridge. | Bulky substituents will prefer equatorial positions to minimize steric hindrance, influencing the overall ring conformation. |

Advanced Spectroscopic and Structural Elucidation of 1 Methyl Azetidin 3 Yl Acetonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the chemical environment of each atom within the molecule. For (1-Methyl-azetidin-3-yl)-acetonitrile, a comprehensive analysis of its ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, allows for the complete assignment of all proton and carbon signals and offers insights into its conformational dynamics.

Comprehensive Assignment of ¹H and ¹³C NMR Spectra

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The N-methyl group would appear as a singlet, while the protons on the azetidine (B1206935) ring and the methylene (B1212753) group adjacent to the nitrile would show more complex splitting patterns due to spin-spin coupling.

Similarly, the ¹³C NMR spectrum would display signals for each unique carbon atom. The chemical shifts of these signals are indicative of their electronic environment, with the nitrile carbon appearing at a characteristic downfield position.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.40 | s | 3H | N-CH₃ |

| ~2.70 | t | 2H | CH₂ (ring, position 2/4) |

| ~2.85 | d | 2H | CH₂-CN |

| ~3.10 | m | 1H | CH (ring, position 3) |

| ~3.35 | t | 2H | CH₂ (ring, position 2/4) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~118 | CN |

| ~58 | CH₂ (ring, position 2/4) |

| ~47 | N-CH₃ |

| ~35 | CH (ring, position 3) |

| ~20 | CH₂-CN |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the methine proton at position 3 of the azetidine ring and the adjacent methylene protons at positions 2 and 4, as well as with the methylene protons of the acetonitrile (B52724) group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the N-CH₃ protons would correlate with the N-CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For example, the protons of the N-CH₃ group would show a correlation to the carbons at positions 2 and 4 of the azetidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity. This can provide information about the stereochemistry and conformation of the molecule. For instance, NOESY could show correlations between the N-methyl protons and the protons on the azetidine ring, helping to define the ring's puckering and the orientation of the substituent.

Dynamic NMR for Conformational Studies

The four-membered azetidine ring is not planar and can undergo rapid conformational changes, such as ring puckering. Dynamic NMR spectroscopy, which involves recording spectra at different temperatures, can be used to study these dynamic processes. researchgate.netresearchgate.net By analyzing the changes in the line shapes of the NMR signals as a function of temperature, it is possible to determine the energy barriers for these conformational interchanges. This provides valuable insight into the flexibility and preferred conformations of the this compound molecule in solution.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass and fragmentation pattern of a molecule, which helps in confirming its molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. The molecular formula of this compound is C₆H₁₀N₂. bldpharm.com The theoretical exact mass can be calculated and compared with the experimentally determined value from HRMS to confirm the elemental composition of the molecule.

Theoretical Exact Mass Calculation:

C: 6 x 12.000000 = 72.000000

H: 10 x 1.007825 = 10.078250

N: 2 x 14.003074 = 28.006148

Total Exact Mass: 110.08440

An experimental HRMS value that matches this theoretical mass to within a few parts per million would provide strong evidence for the correct molecular formula.

Fragmentation Pattern Analysis for Structural Features

In the mass spectrometer, the molecular ion can fragment into smaller, characteristic pieces. The analysis of this fragmentation pattern provides valuable structural information. For this compound, some of the expected fragmentation pathways include:

Alpha-cleavage: The bond adjacent to the nitrogen atom is a likely site of cleavage. Loss of a methyl radical (•CH₃) from the N-methyl group would result in a fragment ion.

Loss of the acetonitrile group: Cleavage of the bond between the azetidine ring and the acetonitrile substituent would lead to the formation of a charged azetidine fragment and a neutral acetonitrile radical, or vice versa.

Ring opening: The azetidine ring itself can undergo fragmentation, leading to a series of smaller fragment ions.

By analyzing the m/z values of these fragment ions, the connectivity and the presence of key functional groups within the molecule can be confirmed.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. americanpharmaceuticalreview.commdpi.com For this compound, these methods are crucial for identifying key functional groups and providing insights into its conformational landscape.

Identification of Characteristic Functional Group Frequencies

The vibrational spectrum of this compound is expected to exhibit characteristic absorption and scattering bands corresponding to its distinct functional groups: the nitrile (C≡N) group, the N-methyl group, and the azetidine ring.

The most prominent and readily identifiable feature is the stretching vibration of the nitrile group (ν(C≡N)). In analogous aliphatic nitriles, this mode typically appears in a relatively clean region of the infrared spectrum, generally between 2260 and 2240 cm⁻¹. ias.ac.innist.govacs.org For acetonitrile (CH₃CN), the C≡N stretching frequency is observed at approximately 2267 cm⁻¹ in the gas phase and 2249 cm⁻¹ in the liquid phase. nist.gov The Raman spectrum also shows a strong, sharp band in this region. researchgate.net The precise position of this band in this compound will be influenced by the electronic effects of the azetidine ring.

The C-H stretching vibrations of the methyl group (N-CH₃) and the methylene groups (CH₂) of the azetidine ring are expected in the 3000-2800 cm⁻¹ region. Asymmetric and symmetric stretching modes of the methyl group in similar compounds are typically found near 2962 cm⁻¹ and 2882 cm⁻¹, respectively. The methylene C-H stretches of the azetidine ring will also fall within this range.

Vibrations associated with the azetidine ring itself are more complex. They include C-N stretching, C-C stretching, and various deformation modes (scissoring, wagging, twisting, and rocking). In studies of azetidine, C-N stretching vibrations have been assigned in the region of 1200-800 cm⁻¹. acs.org The ring puckering vibration of azetidine is a low-frequency mode and can be sensitive to substitution.

A summary of expected characteristic vibrational frequencies is presented in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Nitrile (C≡N) | Stretching (ν) | 2260 - 2240 | Medium to Strong | Strong, Sharp |

| Methyl (N-CH₃) | Asymmetric Stretching (ν_as) | ~2960 | Medium | Medium |

| Symmetric Stretching (ν_s) | ~2880 | Medium | Medium | |

| Methylene (CH₂) | Asymmetric Stretching (ν_as) | ~2925 | Medium | Medium |

| Symmetric Stretching (ν_s) | ~2850 | Medium | Medium | |

| Azetidine Ring | C-N Stretching (ν) | 1200 - 800 | Medium to Strong | Weak to Medium |

| C-C Stretching (ν) | 1100 - 900 | Weak to Medium | Weak to Medium | |

| Ring Puckering | < 400 | Variable | Variable |

This table presents predicted values based on data from analogous compounds.

Analysis of Conformational Isomers through Vibrational Modes

The four-membered azetidine ring is not planar and exists in puckered conformations. The substituent at the 3-position can adopt either an axial or an equatorial position relative to the mean plane of the ring. Furthermore, rotation around the C3-C(acetonitrile) bond can lead to different rotamers.

In the case of related molecules, the existence of multiple conformers has been confirmed through the observation of additional bands in the vibrational spectra in solution, which sometimes coalesce at higher temperatures. researchgate.net For this compound, a detailed analysis of the vibrational spectra under different conditions (e.g., varying temperature and solvent polarity) would be necessary to identify and assign the spectral features of individual conformers.

X-ray Crystallography for Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound is not publicly available, we can predict its key structural features based on known data for azetidine derivatives and other organic molecules. nih.govrsc.orgnih.gov

Determination of Molecular Geometry and Bond Parameters

A single-crystal X-ray diffraction analysis would precisely determine bond lengths, bond angles, and torsion angles. The azetidine ring is expected to be puckered. The degree of puckering can be quantified by the ring puckering angle. The substituent at the 3-position, the acetonitrile group, would likely adopt a pseudo-equatorial orientation to minimize steric hindrance with the rest of the ring.

The bond lengths are expected to be within the standard ranges for similar compounds. For instance, the C-N bonds in the azetidine ring would be approximately 1.47 Å, and the C-C bonds around 1.54 Å. The C≡N triple bond of the nitrile group is anticipated to be around 1.14 Å. The geometry around the nitrogen atom would be trigonal pyramidal.

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| C-N (azetidine) | ~1.47 |

| C-C (azetidine) | ~1.54 |

| C-C (ring-acetonitrile) | ~1.52 |

| C≡N (nitrile) | ~1.14 |

| **Bond Angles (°) ** | |

| C-N-C (azetidine) | ~88 |

| N-C-C (azetidine) | ~90 |

| C-C-C (azetidine) | ~87 |

| C-C-C≡N | ~110 |

| C-C≡N | ~178 |

This table presents predicted values based on standard bond lengths and angles for analogous structures.

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this compound will pack in a way that maximizes stabilizing intermolecular interactions. The primary interactions governing the crystal packing are expected to be dipole-dipole interactions and van der Waals forces.

Absolute Configuration Assignment for Chiral Analogues

The parent molecule, this compound, is achiral. However, if a chiral center were introduced, for example by substitution at the 2- or 4-position of the azetidine ring, X-ray crystallography would be the definitive method for determining the absolute configuration of the resulting enantiomers.

For a chiral crystal (one that crystallizes in a non-centrosymmetric space group), the absolute configuration can be determined by analyzing the anomalous scattering of the X-ray photons by the atoms in the crystal. The differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) allow for the unambiguous assignment of the R or S configuration to each chiral center. This is often expressed through the Flack parameter, which should refine to a value close to 0 for the correct absolute structure.

Computational Chemistry and Theoretical Studies on 1 Methyl Azetidin 3 Yl Acetonitrile

Quantum Chemical Calculations of Electronic Structure

To date, no specific studies have been published detailing the quantum chemical calculations for (1-Methyl-azetidin-3-yl)-acetonitrile. Such a study would be essential for a fundamental understanding of the molecule's properties.

Molecular Orbital Analysis and Electronic Density Distribution

A molecular orbital (MO) analysis, including the identification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The energy gap between these frontier orbitals would provide insights into the molecule's kinetic stability and electronic transitions. Furthermore, mapping the electronic density distribution would reveal the regions of high and low electron density, indicating which parts of the molecule are electron-rich or electron-poor. Without dedicated research, these parameters remain uncalculated for this compound.

Electrostatic Potential Surfaces and Reactivity Prediction

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. For this compound, an ESP map would identify the nucleophilic (negative potential) and electrophilic (positive potential) sites. The nitrogen of the nitrile group would be expected to be a region of negative potential, while the hydrogen atoms of the methyl group and the azetidine (B1206935) ring would likely exhibit positive potential. However, without specific calculations, this remains a qualitative prediction.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the four-membered azetidine ring, combined with the rotatable bond of the acetonitrile (B52724) substituent, suggests that this compound can exist in multiple conformations. A thorough conformational analysis would be required to understand its three-dimensional structure and behavior.

Identification of Stable Conformers and Energy Minima

A systematic computational search would be necessary to identify all stable conformers of this compound and to calculate their relative energies. This would involve exploring the potential energy surface to locate the various energy minima corresponding to different spatial arrangements of the atoms. Key conformational questions would include the puckering of the azetidine ring and the orientation of the cyanomethyl group (axial vs. equatorial). Studies on similarly substituted small rings, such as piperidines, have shown that the conformational preferences can be subtle and influenced by various factors nih.gov.

Influence of Solvent and Temperature on Conformational Preferences

The relative stability of conformers can be significantly influenced by the surrounding environment. The presence of a solvent can stabilize more polar conformers, and changes in temperature can alter the population of different energy states. For example, research on N-substituted 1,3-oxazines has demonstrated that increasing solvent polarity can shift the conformational equilibrium researchgate.net. A comprehensive study on this compound would need to model these effects to provide a complete picture of its conformational behavior, but such data is currently unavailable.

Reaction Mechanism Modeling

Computational modeling is a powerful tool for elucidating the pathways of chemical reactions, including transition states and activation energies. For this compound, potential reactions of interest could include the hydrolysis of the nitrile group or reactions involving the azetidine nitrogen. However, no studies modeling the reaction mechanisms of this specific compound have been found.

Transition State Localization and Activation Energy Calculations

Information regarding the localization of transition states and the calculation of activation energies for reactions involving this compound is not available in the reviewed literature. Such calculations are fundamental to understanding reaction kinetics and mechanisms but appear not to have been published for this specific compound.

Prediction of Reaction Selectivity and Stereochemistry

There are no specific published studies on the theoretical prediction of reaction selectivity or stereochemistry for this compound. Computational models can provide insights into how a molecule like this might react with other reagents, but this has not been specifically reported.

Spectroscopic Property Prediction and Validation

While computational methods are frequently used to predict spectroscopic properties, which are then validated against experimental data, this information is not publicly available for this compound.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

No data tables or research findings on the theoretical prediction of NMR chemical shifts and coupling constants for this compound could be located. This type of analysis is crucial for confirming the structure of synthesized compounds.

Calculation of Vibrational Frequencies and Intensities

Similarly, there are no available data or studies on the calculated vibrational frequencies and intensities for this compound, which would correspond to its infrared (IR) spectrum.

Applications of 1 Methyl Azetidin 3 Yl Acetonitrile in Synthetic Chemistry and Materials Science

Role as a Versatile Synthetic Building Block

(1-Methyl-azetidin-3-yl)-acetonitrile's structure, featuring a reactive nitrile group and a nucleophilic tertiary amine within a strained four-membered ring, provides a unique combination of functionalities. This makes it a valuable precursor for the synthesis of more complex molecular architectures.

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. nih.gov While specific MCRs involving this compound are not extensively documented, its constituent functional groups suggest its potential utility in such reactions. The nitrile group can participate in a variety of MCRs, such as the Ugi and Passerini reactions, often after reduction to an amine or hydrolysis to a carboxylic acid. mdpi.com The tertiary amine of the azetidine (B1206935) ring can act as a built-in base or a nucleophilic center in certain MCRs. The strained azetidine ring itself can undergo ring-opening reactions, further increasing the diversity of possible products. nih.gov

The general principle of MCRs allows for the rapid generation of chemical libraries for drug discovery and other applications. nih.gov The incorporation of the (1-Methyl-azetidin-3-yl) moiety can introduce favorable physicochemical properties, such as improved solubility and metabolic stability, into the resulting complex molecules.

| Multi-Component Reaction Type | Potential Role of this compound Derivative | Resulting Scaffold |

| Ugi Reaction | Amine component (after nitrile reduction) | α-Acylamino carboxamides |

| Passerini Reaction | Carbonyl component (after nitrile hydrolysis and functional group manipulation) | α-Acyloxy carboxamides |

| Mannich Reaction | Amine component | β-Amino carbonyl compounds mdpi.com |

| Bucherer–Bergs Reaction | Not directly applicable, but demonstrates nitrile utility in MCRs for hydantoin (B18101) synthesis mdpi.com | Hydantoins |

The azetidine ring is a sought-after scaffold in medicinal chemistry. mdpi.comnih.gov The functional handles on this compound allow for its elaboration into a variety of more complex heterocyclic systems. For instance, the nitrile group can be chemically transformed into other functional groups like amines, amides, carboxylic acids, or tetrazoles, which can then be used in cyclization reactions to build fused or spirocyclic heterocyclic systems. nih.gov

One notable example of a related compound's utility is the use of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (B1427021) as a key intermediate in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor. nih.govnih.gov This underscores the importance of the azetidine-acetonitrile framework in the construction of biologically active molecules. The synthesis of Baricitinib involves the reaction of this intermediate with a pyrazole (B372694) derivative, highlighting the role of the azetidine moiety as a core structural element. researchgate.net

Furthermore, the reactivity of the azetidine ring itself, such as through N-alkylation or ring-opening reactions, provides additional avenues for constructing diverse heterocyclic architectures. nih.gov Aza-Michael additions to azetidine-derived Michael acceptors have also been shown to be an effective method for synthesizing new functionalized azetidine derivatives. mdpi.comresearchgate.net

Design and Synthesis of Ligands for Coordination Chemistry

The nitrogen atom of the azetidine ring and the nitrogen atom of the nitrile group in this compound can both act as donor atoms for metal ions, making it a potential ligand in coordination chemistry.

Functionalized azetidines have been shown to act as effective ligands for transition metals such as copper(II) and zinc(II). researchmap.jpnih.gov These ligands can be tridentate or quadridentate, depending on the other coordinating groups attached to the azetidine ring. The resulting metal complexes can adopt various coordination geometries, including square-pyramidal and trigonal bipyramidal. researchmap.jp

In the case of this compound, the azetidine nitrogen and the nitrile nitrogen could potentially coordinate to a single metal center, acting as a bidentate ligand. The specific coordination mode would depend on the metal ion, the solvent, and the other ligands present. The formation of such complexes can be studied using techniques like X-ray crystallography and various spectroscopic methods.

| Metal Ion | Potential Coordination Geometry with Azetidine-based Ligands | Reference |

| Copper(II) | Square-pyramidal, Binuclear complexes | nih.gov |

| Zinc(II) | Trigonal bipyramidal | researchmap.jp |

Metal complexes containing nitrile ligands are known to be active in a range of catalytic transformations. While there is no specific literature on the catalytic applications of metal complexes of this compound, the general principles of nitrile coordination chemistry suggest potential uses. For example, zinc(II) has been shown to catalyze the addition of amines to nitriles to form amidines. bohrium.com A complex of this compound with a suitable metal could potentially catalyze similar or other organic transformations.

The azetidine moiety can also play a role in catalysis, for instance, by influencing the steric and electronic environment of the metal center, thereby tuning its catalytic activity and selectivity.

Integration into Advanced Material Architectures

The unique properties of the azetidine ring, such as its conformational rigidity and ability to act as a hydrogen bond acceptor, make it an interesting component for the design of advanced materials. The incorporation of this compound into polymers or metal-organic frameworks (MOFs) could lead to materials with novel properties.

For example, the nitrile group could be used as a reactive handle for polymerization or for post-synthetic modification of materials. The polar nature of the nitrile and the tertiary amine could also impart specific properties to the resulting materials, such as altered solubility or affinity for certain molecules. While this area is largely unexplored for this specific compound, the principles of materials science suggest that the unique structural and electronic features of this compound make it a promising candidate for future research in the development of new functional materials.

Monomer in Specialty Polymer Synthesis

There is no available data concerning the use of this compound as a monomer. Information regarding its polymerizability, the types of polymerization it might undergo (e.g., cationic ring-opening), or the structure and properties of any resulting homopolymers or copolymers has not been published.

Modulator of Polymer Properties and Functional Materials

No research studies or patents detail the incorporation of this compound into polymer backbones or as a side group to modify material properties. As such, there are no findings on how it might influence the physical, chemical, or functional characteristics of materials.

Advanced Analytical Methodologies for the Characterization and Quantification of 1 Methyl Azetidin 3 Yl Acetonitrile

Chromatographic Techniques for Purity Assessment and Separation

Chromatography stands as the cornerstone for the analysis of (1-Methyl-azetidin-3-yl)-acetonitrile, offering high-resolution separation for both purity determination and preparative isolation.

Gas Chromatography (GC) Coupled with Various Detectors

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. However, the basicity of the tertiary amine in the azetidine (B1206935) ring can lead to peak tailing due to interactions with acidic sites on standard silica-based columns and inlet liners. labrulez.com To mitigate these effects, specialized approaches are employed.

Column Selection and Conditions:

The use of base-deactivated columns is crucial for obtaining symmetrical peak shapes. Columns with a polyethylene (B3416737) glycol (PEG) stationary phase, such as Carbowax, or specialized amine-specific phases are often preferred. labrulez.com These columns minimize adsorptive interactions, leading to improved peak integrity and reproducibility. labrulez.com

Hypothetical GC Operating Parameters:

| Parameter | Value |

| Column | Rt®-Aminewax, 30 m x 0.32 mm ID, 0.5 µm |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, 1.2 mL/min (constant flow) |

| Oven Program | 80 °C (hold 2 min), ramp to 220 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) at 280 °C |

| Injection Volume | 1 µL (split ratio 50:1) |

Detectors:

Flame Ionization Detector (FID): FID is a common choice for quantifying organic compounds and would provide excellent sensitivity for this compound.

Nitrogen-Phosphorus Detector (NPD): For enhanced selectivity and sensitivity for nitrogen-containing compounds, an NPD can be utilized, significantly lowering detection limits for trace-level analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound, particularly for non-volatile impurities and for instances where derivatization for GC is not desirable. Due to its polar nature, reversed-phase chromatography can be challenging, often requiring specialized columns or mobile phase modifiers for adequate retention and peak shape. nih.govchromatographyonline.com

Method Development Considerations:

Stationary Phase: Standard C18 columns may show poor retention for this polar compound. nih.gov Polar-embedded or polar-endcapped C18 columns, or alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) columns, are more suitable. chromatographyonline.comchromatographyonline.comresearchgate.net Aqueous Normal Phase (ANP) chromatography on silica (B1680970) hydride-based columns also presents a viable option. chromatographyonline.comchromatographyonline.com

Mobile Phase: A typical mobile phase would consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. ashdin.com The addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the mobile phase can help to reduce peak tailing by competing for active sites on the stationary phase. nih.gov The pH of the mobile phase is a critical parameter to control the ionization state of the analyte and achieve optimal separation.

Detection: UV detection at a low wavelength (e.g., 200-215 nm) is suitable for the nitrile and azetidine functionalities.

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Column | Polar-Embedded C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 40% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

Validation Parameters:

A fully validated HPLC method would include the determination of linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH guidelines. ashdin.comjchr.org

Representative HPLC Validation Data:

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD | 0.05 µg/mL |

| LOQ | 0.15 µg/mL |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C3 position of the azetidine ring, the determination of its enantiomeric excess (e.e.) is critical, especially in pharmaceutical applications. Chiral HPLC is the method of choice for this purpose.

Chiral Stationary Phases (CSPs):

The separation of enantiomers is achieved using a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica support, are widely effective for a broad range of chiral compounds, including amines. rsc.org

Mobile Phase and Optimization:

The mobile phase in chiral chromatography often consists of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol. The ratio of these solvents is optimized to achieve the best resolution between the enantiomers. For some applications, reversed-phase or polar organic modes can also be employed. rsc.org

Example Chiral HPLC Conditions:

| Parameter | Value |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 210 nm |

Electrophoretic Separation Methods

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary electrophoresis offers an alternative, high-efficiency separation technique for charged species like the protonated form of this compound. nih.gov CE provides rapid analysis times and consumes minimal sample and reagents. researchgate.netpsu.edu

Principle of Separation:

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated based on their charge-to-size ratio in a buffer-filled capillary under the influence of an electric field. nih.gov

Method Parameters:

The separation is influenced by several factors including the pH and concentration of the background electrolyte (BGE), the applied voltage, and the capillary temperature. For a basic compound like this compound, an acidic buffer (e.g., phosphate (B84403) or citrate (B86180) buffer at pH 2.5-4.5) is typically used to ensure the analyte is fully protonated and positively charged.

Illustrative CE Parameters:

| Parameter | Value |

| Capillary | Fused Silica, 50 µm ID, 60 cm total length (50 cm to detector) |

| Background Electrolyte | 50 mM Phosphate Buffer, pH 2.5 |

| Applied Voltage | +25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 200 nm |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, provide unparalleled specificity and sensitivity for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. chromatographyonline.com Electron ionization (EI) is a common ionization technique used in GC-MS. The resulting mass spectrum for this compound would be expected to show a molecular ion peak (M+•) and characteristic fragment ions. The fragmentation of cyclic amines often involves the loss of a hydrogen atom from the α-carbon and cleavage of the ring. whitman.edu Chemical ionization (CI) can be used as a softer ionization technique to enhance the abundance of the molecular ion, which is particularly useful for confirming the molecular weight. bohrium.com

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly sensitive and specific technique that is well-suited for the analysis of polar compounds in complex matrices. nih.govnih.gov Electrospray ionization (ESI) is the most common ionization source for LC-MS, and it would be expected to produce a strong protonated molecule [M+H]+ for this compound in the positive ion mode. Tandem mass spectrometry (MS/MS) can be used for structural elucidation and for highly selective and sensitive quantification through selected reaction monitoring (SRM). nih.govlcms.cz High-purity, LC-MS grade solvents are essential to minimize background interference. perkinelmer.com

GC-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds. For a polar molecule such as this compound, chemical derivatization may be employed to enhance its volatility and improve chromatographic peak shape, leading to more reliable identification and quantification. jfda-online.com

Sample Preparation and Derivatization:

Prior to GC-MS analysis, a derivatization step is often beneficial for polar compounds containing amino groups, such as the azetidine ring in the target analyte. Silylation is a common derivatization technique where active hydrogen atoms are replaced by a trimethylsilyl (B98337) (TMS) group. This process decreases the polarity of the analyte, thereby increasing its volatility and thermal stability. For instance, reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) can be used to derivatize the compound, making it more amenable to GC analysis. researchgate.net

GC-MS Parameters:

The separation of the derivatized analyte can be achieved on a non-polar capillary column, such as a DB-5MS, which is widely used for its versatility and inertness. nih.gov The temperature program of the GC oven is optimized to ensure adequate separation from other components in the sample matrix. The retention time of the analyte is a key parameter for its identification. shimadzu.co.uk

Mass Spectrometry Detection:

Following separation by the gas chromatograph, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions provide a unique fingerprint for the compound. The fragmentation of azetidine derivatives is known to be complex and highly dependent on the substitution pattern on the ring. capes.gov.br Common fragmentation pathways may involve cleavage of the four-membered ring. capes.gov.br The mass spectrum of this compound would be expected to show a molecular ion peak (M+) and several key fragment ions that can be used for its unambiguous identification and for quantitative analysis in selected ion monitoring (SIM) mode, which offers enhanced sensitivity. chromatographyonline.com

Hypothetical GC-MS Data for Derivatized this compound:

| Parameter | Value/Description |

| GC Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Derivatization Agent | N,O-Bis(trimethylsilyl)acetamide (BSA) |

| Injector Temperature | 250 °C |

| Oven Program | Start at 60°C (1 min hold), ramp to 300°C at 10°C/min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS Ionization Mode | Electron Impact (EI), 70 eV |

| Hypothetical Retention Time | ~12.5 min |